molecular formula C15H18N2OS B2776391 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide CAS No. 448939-98-8

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B2776391
CAS No.: 448939-98-8
M. Wt: 274.38
InChI Key: XJORYIDHPRHNDF-UHFFFAOYSA-N
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Description

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butanamide group attached to the thiazole ring, which is further substituted with methyl and phenyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide typically involves the reaction of 4-methylphenylthiourea with butanoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the attachment of the butanamide group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-4-5-13(18)16-15-17-14(11(3)19-15)12-8-6-10(2)7-9-12/h6-9H,4-5H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJORYIDHPRHNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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